Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of benzene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The attachment of the phenoxy group via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), under elevated temperatures and pressures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenols, amines.
Scientific Research Applications
Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-ethoxy-: A benzene derivative with a chloro and ethoxy group, used in similar applications.
1-Chloro-4-(phenylethynyl)benzene: An internal alkyne prepared by palladium-catalyzed Kumada cross-coupling reaction.
Uniqueness
Benzene, 1-((2-(4-(1-chloroethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloroethenyl, phenoxy, and methylpropoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
80854-04-2 |
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Molecular Formula |
C25H25ClO2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(1-chloroethenyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H25ClO2/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,1,17-18H2,2-3H3 |
InChI Key |
JSDSCWZIGNRSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C(=C)Cl |
Origin of Product |
United States |
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